1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Overview
Description
“1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It’s also known by other names such as “1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate” and “Methyl (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate” among others .
Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI code:1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1
. This indicates that it has two defined stereocentres . Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.29 Da . It’s a solid substance at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry
- 4-Fluoropyrrolidine Derivatives : This compound is notable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. It has been used in synthesizing N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which serve as synthons for medicinal applications. The method involves double fluorination of N-protected (2S,4R)-4-hydroxyproline, leading to efficient preparation of 4-fluoropyrrolidine derivatives (Singh & Umemoto, 2011).
Chemical Synthesis
- Intermediate in Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from a related 4-fluoro compound, acts as an important intermediate in producing biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Stereochemistry and Molecular Structure
- Determination of Absolute Configuration : The absolute configuration of related compounds like N-CBZ-3-fluoropyrrolidine-3-methanol has been determined using vibrational circular dichroism, confirmed by chemical synthesis. This process involved converting to (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, illustrating the importance of stereochemistry in these compounds (Procopiou et al., 2016).
Advanced Material Synthesis
- Synthesis of Polyamides : Compounds derived from 4-tert-butylcatechol, such as 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene, have been synthesized for creating polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit good solubility and thermal stability, underlining the compound's utility in advanced material synthesis (Hsiao, Yang, & Chen, 2000).
NMR Studies and Protein Research
- O-tert-Butyltyrosine in NMR Tagging : O-tert-Butyltyrosine, an unnatural amino acid, has been used as an NMR tag in high-molecular-weight systems for measurements of submicromolar ligand binding affinities. This showcases the utility of tert-butyl groups in NMR-based protein research (Chen et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate” are currently unknown . This compound is a derivative of pyrrolidine, which is a common structure in many bioactive molecules. Therefore, it may interact with a variety of biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate" . These factors include pH, temperature, and the presence of other molecules in the biological system.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METPQQHVRNLTRX-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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